molecular formula C19H19ClN4O4S B3935799 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide

Cat. No. B3935799
M. Wt: 434.9 g/mol
InChI Key: SNBPXVQFRBSQEP-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide, also known as ML-18, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been shown to exhibit inhibitory effects on certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to exhibit potent antipsychotic and anxiolytic effects, as well as anticancer activity. Additionally, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been shown to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. Additionally, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been shown to exhibit a favorable safety profile in animal models, making it a relatively safe compound for use in lab experiments. However, one of the main limitations of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide. One area of interest is the development of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide-based drugs for the treatment of psychiatric disorders, such as schizophrenia and anxiety. Additionally, there is a growing interest in the potential anticancer activity of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide, and further research is needed to explore its potential applications in cancer treatment. Finally, there is a need for further studies to elucidate the mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide, which could provide important insights into its pharmacological activity.

Scientific Research Applications

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. Additionally, N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide has been shown to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-28-17-5-3-2-4-14(17)18(25)21-19(29)23-10-8-22(9-11-23)16-7-6-13(24(26)27)12-15(16)20/h2-7,12H,8-11H2,1H3,(H,21,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBPXVQFRBSQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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